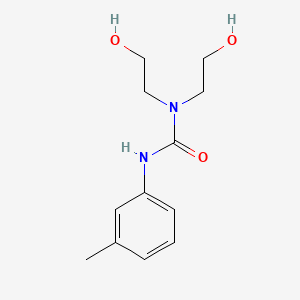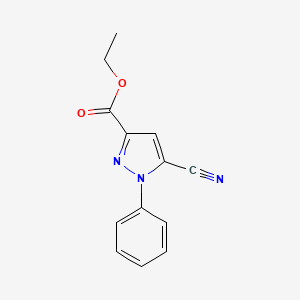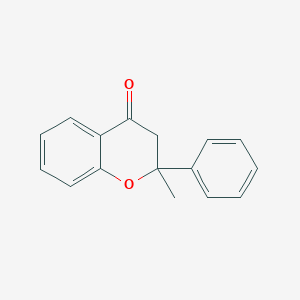
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two hydroxyethyl groups and a m-tolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea typically involves the reaction of m-tolyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{m-Tolyl isocyanate} + \text{Diethanolamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The m-tolyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1,1-Bis(2-hydroxyethyl)urea: Lacks the m-tolyl group, resulting in different chemical and biological properties.
3-(m-Tolyl)urea: Lacks the hydroxyethyl groups, affecting its reactivity and applications.
1,1-Bis(2-hydroxyethyl)-3-phenylurea: Contains a phenyl group instead of a m-tolyl group, leading to variations in its interactions and uses.
The uniqueness of this compound lies in its combination of hydroxyethyl and m-tolyl groups, which confer specific chemical and biological properties that are distinct from those of similar compounds.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O3/c1-10-3-2-4-11(9-10)13-12(17)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17) |
InChI Key |
GMSKYJZDLHVQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)






![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)
![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)


